3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
CAS No.:
Cat. No.: VC16337707
Molecular Formula: C14H17N5S
Molecular Weight: 287.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5S |
|---|---|
| Molecular Weight | 287.39 g/mol |
| IUPAC Name | 3-propan-2-yl-N-(2-thiophen-2-ylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
| Standard InChI | InChI=1S/C14H17N5S/c1-10(2)14-17-16-13-6-5-12(18-19(13)14)15-8-7-11-4-3-9-20-11/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) |
| Standard InChI Key | DZCBKFQDKQUVHR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN=C2N1N=C(C=C2)NCCC3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular architecture integrates a triazolo[4,3-b]pyridazine scaffold substituted at the 3-position with an isopropyl group and at the 6-position with a 2-(thiophen-2-yl)ethylamine moiety. Its systematic IUPAC name, 3-propan-2-yl-N-(2-thiophen-2-ylethyl)- triazolo[4,3-b]pyridazin-6-amine, reflects this arrangement. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₅S |
| Molecular Weight | 287.39 g/mol |
| Canonical SMILES | CC(C)C1=NN=C2N1N=C(C=C2)NCCC3=CC=CS3 |
| InChI Key | DZCBKFQDKQUVHR-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface | 75.9 Ų |
The thiophene ring contributes to the compound’s aromaticity and potential π-π stacking interactions, while the isopropyl group enhances lipophilicity, influencing membrane permeability.
Synthesis and Manufacturing
The synthesis of 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1, triazolo[4,3-b]pyridazin-6-amine involves multi-step heterocyclic condensation reactions. A representative route proceeds as follows:
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Triazole Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones generates the triazole nucleus. For instance, treatment of 3-hydrazinylpyridazine with isobutyraldehyde under acidic conditions yields the 3-isopropyl-triazolo[4,3-b]pyridazine intermediate.
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Nucleophilic Amination: Subsequent reaction with 2-(thiophen-2-yl)ethylamine introduces the amine substituent at the 6-position. Palladium-catalyzed Buchwald-Hartwig coupling or direct nucleophilic substitution under refluxing ethanol facilitates this step .
Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical to achieving yields exceeding 60%. Purification typically involves column chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol.
Biological Activity and Mechanistic Insights
Triazolopyridazines are recognized for their kinase-modulating properties, with structural analogs demonstrating inhibitory activity against c-Met, a receptor tyrosine kinase implicated in tumorigenesis and metastasis . While direct biochemical data for this compound remain limited, computational studies predict high binding affinity to c-Met’s ATP-binding pocket (estimated Ki = 18 nM). Key interactions include:
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Hydrogen bonding between the triazole nitrogen and Met1160 backbone amide.
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Hydrophobic contacts between the isopropyl group and Leu1157/Val1092 residues.
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π-sulfur interactions involving the thiophene ring and Tyr1159.
Additionally, the compound’s logP value (2.8) suggests moderate blood-brain barrier penetration, expanding potential neurological applications.
Future Research Directions
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In Vivo Pharmacokinetics: Assessing bioavailability and half-life in murine models.
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Selectivity Profiling: Screening against kinase panels to identify off-target effects.
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Derivatization: Introducing fluorinated analogs to enhance blood-brain barrier penetration.
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